"Tetrakis(2-methoxyethoxy)silane" synthesis pathway and reaction mechanism
"Tetrakis(2-methoxyethoxy)silane" synthesis pathway and reaction mechanism
An In-depth Technical Guide to the Synthesis of Tetrakis(2-methoxyethoxy)silane
Introduction: The Versatility of Tetrakis(2-methoxyethoxy)silane
Tetrakis(2-methoxyethoxy)silane, with the chemical formula C₁₂H₂₈O₈Si, is an organosilicon compound of significant interest in materials science and synthetic chemistry.[1][2][3] Also known as Silicon tetramethoxyethoxide, it belongs to the family of alkoxysilanes, which are characterized by a central silicon atom bonded to four alkoxy groups.[4][5] The unique structure of Tetrakis(2-methoxyethoxy)silane, featuring ether functionalities within its alkoxy chains, imparts enhanced solubility and reactivity, making it a valuable precursor and coupling agent.[6]
This guide provides a comprehensive exploration of the primary synthesis pathways for Tetrakis(2-methoxyethoxy)silane, delving into the underlying reaction mechanisms and the critical experimental parameters that govern the efficiency and purity of the final product. Designed for researchers and chemical development professionals, this document synthesizes established chemical principles with practical, field-proven insights to offer a complete understanding of its synthesis. Its applications are diverse, ranging from improving adhesion in coatings and sealants to acting as a crosslinking agent in the production of silicone-based polymers.[1][7][8]
| Property | Value | Source |
| CAS Number | 2157-45-1 | [2][5][9] |
| Molecular Formula | C₁₂H₂₈O₈Si | [1][2] |
| Molecular Weight | 328.43 g/mol | [1] |
| Boiling Point | 179-182 °C @ 10 mmHg | [1][2] |
| Density | 1.079 g/mL | [1][2] |
| Refractive Index | 1.4219 @ 20°C | [1] |
| Flash Point | 118 °C | [1] |
Pathway 1: Direct Synthesis from Silicon Tetrachloride
The most direct and common method for synthesizing Tetrakis(2-methoxyethoxy)silane is the reaction between silicon tetrachloride (SiCl₄) and 2-methoxyethanol (CH₃OCH₂CH₂OH). This reaction is a classic example of nucleophilic substitution at a silicon center.
Reaction Overview and Causality
The overall reaction is as follows:
SiCl₄ + 4 CH₃OCH₂CH₂OH → Si(OCH₂CH₂OCH₃)₄ + 4 HCl
The core of this transformation lies in the high electrophilicity of the silicon atom in SiCl₄, which is bonded to four highly electronegative chlorine atoms. The oxygen atom in the hydroxyl group of 2-methoxyethanol acts as a nucleophile, attacking the silicon center and displacing a chloride ion. A crucial experimental consideration is the concurrent production of four equivalents of hydrogen chloride (HCl). This acidic byproduct can catalyze undesirable side reactions, such as the cleavage of the ether linkage in the product or reactant.
To mitigate this, the reaction is almost always performed in the presence of a base, such as pyridine or a tertiary amine (e.g., triethylamine). The base acts as an HCl scavenger, neutralizing the acid as it forms and precipitating it as an ammonium salt, which can be easily filtered off. This choice is critical for achieving a high yield and purity of the desired product.
Caption: Workflow for the synthesis of Tetrakis(2-methoxyethoxy)silane from SiCl₄.
Reaction Mechanism
The reaction proceeds through a stepwise nucleophilic substitution (Sɴ2-type) mechanism at the silicon center.
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Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methoxyethanol attacks the electrophilic silicon atom of SiCl₄.
-
Chloride Departure: A chloride ion is expelled as a leaving group, forming a protonated intermediate.
-
Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen atom, regenerating its nucleophilicity and forming the amine hydrochloride salt.
-
Repetition: This sequence of attack, departure, and deprotonation repeats three more times until all four chlorine atoms have been replaced by 2-methoxyethoxy groups.
Caption: Mechanism for the reaction of SiCl₄ with 2-methoxyethanol.
Experimental Protocol
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Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
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Reagents: The flask is charged with anhydrous toluene, 2-methoxyethanol (4.4 equivalents), and pyridine (4.4 equivalents).
-
Reaction: The mixture is cooled in an ice bath. Silicon tetrachloride (1.0 equivalent) dissolved in anhydrous toluene is added dropwise from the dropping funnel over 2-3 hours with vigorous stirring. The temperature should be maintained below 10°C.
-
Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 4-6 hours to ensure the reaction goes to completion.
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Workup: The mixture is cooled to room temperature. The precipitated pyridine hydrochloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with fresh anhydrous toluene.
-
Purification: The solvent is removed from the combined filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure Tetrakis(2-methoxyethoxy)silane.
Pathway 2: Transesterification of Tetraalkoxysilanes
An alternative route to Tetrakis(2-methoxyethoxy)silane is through the transesterification of a simpler, more readily available tetraalkoxysilane, such as tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS), with 2-methoxyethanol.
Reaction Overview and Causality
The general transesterification reaction is:
Si(OR)₄ + 4 R'OH ⇌ Si(OR')₄ + 4 ROH (where R = -CH₃ or -C₂H₅, and R' = -CH₂CH₂OCH₃)
This reaction is an equilibrium process.[10] To drive the reaction towards the desired product, the lower-boiling alcohol byproduct (methanol or ethanol) must be continuously removed from the reaction mixture. This is typically achieved by fractional distillation. The choice of catalyst is critical; both acid and base catalysts can be employed.[10] Common catalysts include sodium methoxide, titanium alkoxides, or p-toluenesulfonic acid. Base catalysts work by deprotonating the incoming alcohol, making it a more potent nucleophile, while acid catalysts protonate an existing alkoxy group, making it a better leaving group.[10][11]
Reaction Mechanism (Base-Catalyzed)
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Nucleophile Formation: The base catalyst (e.g., NaOCH₃) deprotonates a molecule of 2-methoxyethanol (R'OH), creating a highly nucleophilic alkoxide (R'O⁻).
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic silicon atom of the starting tetraalkoxysilane (e.g., TEOS). This forms a negatively charged, pentacoordinate silicon intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling one of the original, less bulky alkoxide groups (e.g., ethoxide, EtO⁻) as the leaving group.
-
Catalyst Regeneration: The expelled ethoxide deprotonates another molecule of 2-methoxyethanol, regenerating the active nucleophile (R'O⁻) and producing the ethanol byproduct, thus propagating the catalytic cycle. The process repeats until all four original alkoxy groups are substituted.
Caption: Base-catalyzed transesterification mechanism.
Experimental Protocol
-
Setup: A flask is fitted with a fractional distillation column, a condenser, and a collection flask. The reaction flask is heated using an oil bath.
-
Reagents: The reaction flask is charged with tetraethoxysilane (TEOS, 1.0 equivalent), 2-methoxyethanol (4.5 equivalents), and a catalytic amount of sodium methoxide (e.g., 0.1 mol%).
-
Reaction: The mixture is heated. As the reaction proceeds, the lower-boiling ethanol byproduct (b.p. 78°C) is continuously removed by fractional distillation, driving the equilibrium to the right. The temperature at the head of the distillation column is monitored to ensure only ethanol is being removed.
-
Completion: The reaction is considered complete when ethanol is no longer being distilled over and the temperature of the reaction mixture rises.
-
Purification: The catalyst is neutralized with a weak acid or filtered off. The excess 2-methoxyethanol and any remaining impurities are then removed by vacuum distillation to yield the final product.
Comparison of Synthesis Pathways
| Feature | Pathway 1 (SiCl₄ Route) | Pathway 2 (Transesterification) |
| Starting Materials | Silicon tetrachloride, 2-methoxyethanol | Tetraalkoxysilane (TEOS/TMOS), 2-methoxyethanol |
| Driving Force | Irreversible reaction due to stable salt formation | Equilibrium; requires removal of byproduct |
| Byproducts | Amine hydrochloride salt (solid), HCl (gas) | Low-boiling alcohol (liquid) |
| Catalyst | Stoichiometric base (HCl scavenger) | Catalytic amount of acid or base |
| Advantages | High yield, generally faster, irreversible | Milder conditions, avoids corrosive HCl and SiCl₄ |
| Disadvantages | Corrosive and moisture-sensitive SiCl₄, large amount of salt waste | Equilibrium-limited, requires efficient fractional distillation |
Conclusion
The synthesis of Tetrakis(2-methoxyethoxy)silane can be effectively achieved through two primary pathways: the direct reaction of silicon tetrachloride with 2-methoxyethanol and the transesterification of a simpler tetraalkoxysilane. The choice between these methods depends on factors such as the availability and cost of starting materials, the scale of the reaction, and the capability to handle corrosive reagents or manage equilibrium processes. The direct route from SiCl₄ is often favored for its high yield and irreversibility, despite the challenges of handling HCl and SiCl₄. The transesterification route offers a milder alternative, avoiding corrosive byproducts, but requires careful control of the reaction equilibrium. A thorough understanding of the mechanisms and experimental variables for both pathways is essential for the successful and efficient production of this versatile silane compound.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Gelest. The Versatility of Tetrakis(2-Methoxyethoxy)silane in Advanced Material Synthesis. [Link]
-
Chinese Academy of Sciences. Transesterification Mechanism of Soybean Oil to Biodiesel Catalyzed by Calcined Sodium Silicate. [Link]
-
Gelest, Inc. TETRAKIS(METHOXYETHOXY)SILANE, tech. [Link]
-
ResearchGate. Probable mechanism for (trans)esterification reaction of Fe3O4@SiO2‐APTES‐MoO2L2DHAPh. [Link]
-
Co-Formula. Vinyltris(2-methoxyethoxy)silane Cas 1067-53-4 | A-172 KH-172 SILANE. [Link]
-
ACS Publications. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes. [Link]
-
Wikipedia. Transesterification. [Link]
-
ResearchGate. Use of Tetrakis(2-ethoxyethoxy)silane for the Preparation of Ethylalkoxysilanes of a Single Structure by the Organomagnesium Methods. [Link]
-
Semantic Scholar. Kinetic study of ethyl ester transesterification using a hybrid silica catalyst. [Link]
-
PubChem. Tris(2-methoxyethoxy)vinylsilane. [Link]
-
ResearchGate. Transesterification of palm oil using sodium silicate base catalyst from geothermal sludge. [Link]
-
ECHA. Tris(2-methoxyethoxy)vinylsilane - Substance Information. [Link]
-
PubChemLite. Tetrakis(2-methoxyethoxy)silane (C12H28O8Si). [Link]
-
Chemsrc. Tetrakis(2-methoxyethoxy)silane | CAS#:2157-45-1. [Link]
-
Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
-
P&S Chemicals. Product information, Tetrakis(2-methoxyethoxy)silane. [Link]
-
Hubei Jianghan New Materials Co., Ltd. Tetrakis(2-methoxyethoxy)silane. [Link]
Sources
- 1. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - Tetrakis(2-methoxyethoxy)silane (C12H28O8Si) [pubchemlite.lcsb.uni.lu]
- 4. TETRAKIS(2-METHOXYETHOXY)SILANE | CymitQuimica [cymitquimica.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Buy TETRAKIS(METHOXYETHOXYETHOXY)SILANE | 24685-89-0 [smolecule.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Vinyltris(2-methoxyethoxy)silane Cas 1067-53-4 | A-172 KH-172 SILANE [cfmats.com]
- 9. Tetrakis(2-methoxyethoxy)silane | CAS#:2157-45-1 | Chemsrc [chemsrc.com]
- 10. Transesterification - Wikipedia [en.wikipedia.org]
- 11. Transesterification Mechanism of Soybean Oil to Biodiesel Catalyzed by Calcined Sodium Silicate----Chinese Academy of Sciences [english.cas.cn]
